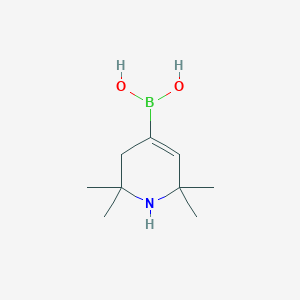

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, 2,2,6,6-Tetramethylpiperidine can be synthesized via various methods . A related compound, bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate, has been synthesized and characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in acetic or sulfuric acid affords 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine in high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2,2,6,6-Tetramethylpiperidine have been analyzed . It has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Scientific Research Applications

Organic Electronics

Conductive Polymers: This compound is utilized in the synthesis of TEMPO-containing conductive polymers, which are significant in organic electronics due to their electrochemical properties . The structural modification by TEMPO moieties is a key challenge in developing such materials, and this compound serves as a dendrimer-like scaffold that can be integrated into the polymer structure.

Radical Polymerization

Catalytic Oxidant: It acts as a catalytic oxidant in nitroxide-mediated radical polymerization of styrene . This process is crucial for creating high-molecular-weight polymers with controlled structures, which are essential for various industrial applications.

Oxidation Reactions

Alcohol Oxidation: The compound is used in the oxidation of alcohols, particularly in the Anelli oxidation of primary alcohols to aldehydes . This reaction is vital in the synthesis of fine chemicals and pharmaceutical intermediates.

Medicinal Chemistry

Spin Labeling: Due to its stable radical nature, this compound is used in spin labeling for magnetic resonance imaging (MRI) applications . It helps in the visualization of molecular structures and dynamics in biological systems.

Material Chemistry

Solvent Effects Study: The solvent dependence of several properties of this compound is investigated to understand its behavior in different environments . This knowledge is crucial for designing materials with specific characteristics and applications.

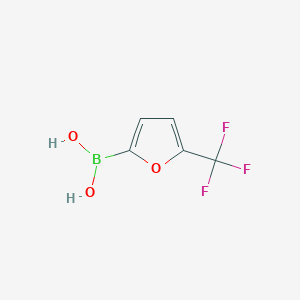

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: As a boronic acid derivative, it is employed in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally related to 2,2,6,6-tetramethylpiperidine , which is known to be a building block for the construction of redox polymers for organic radical batteries .

Mode of Action

Its structural analogue, 2,2,6,6-tetramethylpiperidine, is known to act as a stable organic radical . It can capture free radicals and quench singlet oxygen, making it an effective oxidation catalyst .

Biochemical Pathways

2,2,6,6-tetramethylpiperidine, a structurally related compound, is known to be involved in the oxidation of alcohols to aldehydes or ketones .

Result of Action

Its structural analogue, 2,2,6,6-tetramethylpiperidine, is known to have significant effects in the field of organic electronics due to its electrochemical properties .

Action Environment

It is known that the stability of 2,2,6,6-tetramethylpiperidine, a structurally related compound, is influenced by light and heat .

properties

IUPAC Name |

(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGSSDBNDKLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(NC(C1)(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

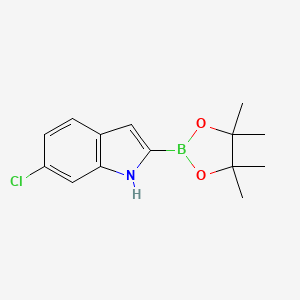

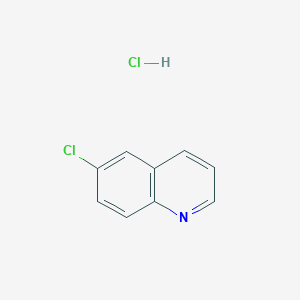

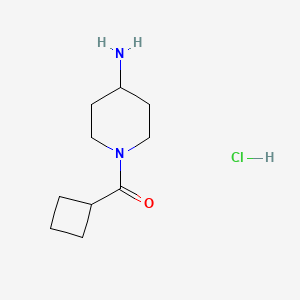

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)